2-(Pyridazin-3-YL)ethan-1-amine
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Description
“2-(Pyridazin-3-YL)ethan-1-amine” is a chemical compound with the molecular formula C7H10N2 . It is also known by other names such as “2-pyridin-3-ylethanamine” and "3-(2-Aminoethyl)pyridine" . It is a histamine agonist selective for the H1 subtype .
Synthesis Analysis
The synthesis of pyridazine compounds, such as “2-(Pyridazin-3-YL)ethan-1-amine”, involves various methods. One approach involves an inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The pyridazine ring in “2-(Pyridazin-3-YL)ethan-1-amine” is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions .Physical And Chemical Properties Analysis
“2-(Pyridazin-3-YL)ethan-1-amine” has a molecular weight of 122.168 Da and a monoisotopic mass of 122.084396 Da . Further physical and chemical properties are not explicitly mentioned in the search results.Future Directions
properties
IUPAC Name |
2-pyridazin-3-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-4-3-6-2-1-5-8-9-6/h1-2,5H,3-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPGWUFVIZLEOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridazin-3-ylethanamine |
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